5-(4-Bromobenzyl)thiazolidine-2,4-dione
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Overview
Description
5-(4-Bromobenzyl)thiazolidine-2,4-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolidine-2,4-dione family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the bromobenzyl group at the fifth position enhances its chemical reactivity and potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzyl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dry acetone under reflux conditions . The general reaction scheme is as follows:
Thiazolidine-2,4-dione+4-Bromobenzyl bromideK2CO3,acetonethis compound
Industrial Production Methods
This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromobenzyl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The thiazolidine ring can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted thiazolidine-2,4-dione derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an antihistamine and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Bromobenzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its hypoglycemic activity is attributed to the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which improves insulin sensitivity . Its antimicrobial action is linked to the inhibition of cytoplasmic Mur ligases, essential for bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Arylidene-thiazolidine-2,4-diones: Known for their antioxidant and antimicrobial activities.
5-Benzylidenethiazolidine-2,4-diones: Studied for their anticancer properties.
Uniqueness
5-(4-Bromobenzyl)thiazolidine-2,4-dione stands out due to the presence of the bromobenzyl group, which enhances its reactivity and potential therapeutic applications . This structural feature differentiates it from other thiazolidine-2,4-dione derivatives and contributes to its unique biological activities .
Properties
Molecular Formula |
C10H8BrNO2S |
---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H8BrNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5H2,(H,12,13,14) |
InChI Key |
AYZIBNKIRVLTCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)Br |
Origin of Product |
United States |
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